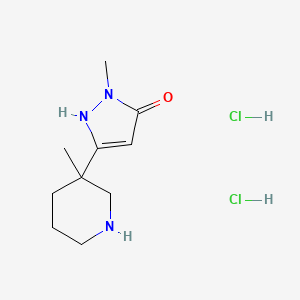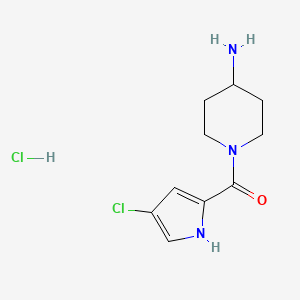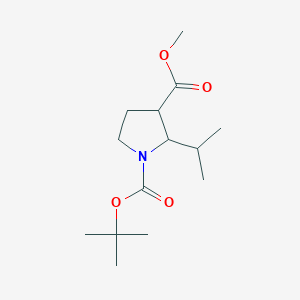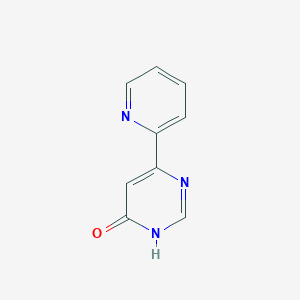
2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride
Descripción general
Descripción
2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride (2D6PMDP) is an organic compound consisting of a pyrimidine ring with two dimethylamino substituents and a piperidin-4-ylmethyl substituent. It is a white crystalline solid that is soluble in water, ethanol, and methanol. 2D6PMDP has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Complex Formation with Metal Ions
This compound forms complexes with metal ions such as Cu(II), Cd(II), Mn(II), Co(II), and Hg(II). The infrared spectra of these complexes suggest that the pyrimidine bases bond to metal ions through the carbonyl group at C(4), indicating its utility in studying metal-organic interactions and potential applications in catalysis and environmental remediation Dixon & Wells, 1986.
Model Compounds for Biological Studies
It has been involved in the synthesis of self-complementary betainic guanine model compounds, essential for understanding RNA's biologically significant guanines. These model compounds, demonstrating homo-intermolecular dimer formation, are crucial for studies on nucleic acid structure and function SchmidtAndreas & KindermannMarkus Karl, 2001.
Antineoplastic Applications
In the field of oncology, derivatives of this compound, like flumatinib, are being studied for their antineoplastic properties, specifically as tyrosine kinase inhibitors for treating chronic myelogenous leukemia. These studies focus on understanding the metabolic pathways of such compounds in humans, which is crucial for developing effective cancer therapies Gong et al., 2010.
Synthesis of Antimicrobial Agents
The compound has been used as a precursor in synthesizing novel antimicrobial agents, demonstrating its versatility in drug development. This includes the creation of thiazolidinone derivatives with significant activity against bacteria and fungi, showcasing its potential in combating infectious diseases Patel et al., 2012.
Antihypertensive Activity
It has contributed to the synthesis of compounds with antihypertensive activity. These studies are vital for developing new therapeutic agents to manage hypertension, illustrating the compound's significance in cardiovascular drug research Evans et al., 1983.
Propiedades
IUPAC Name |
2-(dimethylamino)-4-(piperidin-4-ylmethyl)-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.2ClH/c1-16(2)12-14-10(8-11(17)15-12)7-9-3-5-13-6-4-9;;/h8-9,13H,3-7H2,1-2H3,(H,14,15,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRXXSQVWIFFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Chloro-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B1460005.png)





![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)

![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride](/img/structure/B1460018.png)